3-Bromo-1-(oxan-4-yl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a bromine atom and an oxan-4-yl group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. The molecular formula for this compound is C₁₀H₁₀BrN₃O, with a molecular weight of approximately 259.15 g/mol.
3-Bromo-1-(oxan-4-yl)pyrazole can be synthesized through various organic reactions that involve pyrazole derivatives. It falls under the classification of pyrazole compounds, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
The synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole typically involves several key steps:
3-Bromo-1-(oxan-4-yl)pyrazole can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 3-Bromo-1-(oxan-4-yl)pyrazole in synthetic organic chemistry.
The mechanism of action for 3-Bromo-1-(oxan-4-yl)pyrazole largely depends on its interactions with biological targets, such as enzymes or receptors. Preliminary studies suggest that this compound may modulate enzyme activity by binding to active sites or altering conformational states due to its unique structure.
Research indicates that similar pyrazole derivatives exhibit significant interactions with various biological targets, leading to alterations in cellular processes such as signal transduction and gene expression. Further studies are needed to elucidate the precise mechanisms underlying these interactions for 3-Bromo-1-(oxan-4-yl)pyrazole specifically.
3-Bromo-1-(oxan-4-yl)pyrazole exhibits several notable physical and chemical properties:
These properties influence its behavior in various chemical environments and applications.
3-Bromo-1-(oxan-4-yl)pyrazole has potential applications in several scientific domains:
The pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms (N1 and N2)—has evolved from a chemical curiosity to a privileged scaffold in drug discovery since its first synthesis by Ludwig Knorr in 1883. Knorr's condensation of hydrazines with β-dicarbonyl compounds established the foundational synthetic route still employed today [2] [7]. Early medicinal applications centered on antipyretics like antipyrine (phenazone), but the 20th century witnessed strategic diversification of pyrazole-based pharmacophores. Seminal breakthroughs include celecoxib (COX-2 inhibitor), rimonabant (CB1 antagonist), and crizotinib (ALK inhibitor), demonstrating the scaffold's adaptability to diverse therapeutic targets [5] [2].
Contemporary drug design leverages pyrazole’s distinct physicochemical properties:
Table 1: Clinically Approved Pyrazole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 enzyme | 1,5-Diarylpyrazole; sulfonamide |
Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor CB1 | 1,5-Diarylpyrazole; piperidine carboxamide |
Crizotinib | Anticancer (ALK inhibitor) | Anaplastic lymphoma kinase | 3-Amino-5-arylpyrazole; aminopyridine |
Edaravone | Neuroprotective (ALS treatment) | Free radical scavenger | Pyrazolone; carbonyl group |
Eltrombopag | Thrombocytopenia treatment | Thrombopoietin receptor agonist | Hydrazone-linked pyrazolone |
The scaffold’s progression exemplifies rational structure optimization: Early non-selective anti-inflammatories (antipyrine) were supplanted by target-specific agents (celecoxib) through strategic C3/C5 aryl substitutions and N1 modifications [7] [5]. Modern synthetic techniques—including transition-metal-catalyzed couplings and multicomponent reactions—now enable precise functionalization critical for optimizing pharmacokinetic and pharmacodynamic profiles [2].
Bromination of the pyrazole ring, particularly at the C3 or C4 positions, introduces distinct steric and electronic effects that profoundly modulate bioactivity. The bromine atom serves as:
Table 2: Biological Activities of Select Brominated Pyrazole Derivatives
Compound Structure | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insights |
---|---|---|---|
4-Bromo-1-(oxolan-3-yl)-1H-pyrazole | Antibacterial lead (PubChem CID 59231683) | Not fully characterized | Structural analog of target compound |
3-(4-Bromophenyl)-1H-pyrazole derivatives | Antileishmanial agents | IC₅₀ = 1.03–1.66 μg/mL vs. L. aethiopica | Putative DHFR inhibition |
4-Bromo-1H-pyrazolo[3,4-b]quinoline | Anti-biofilm agents | IC₅₀ ≤ 4.2 μM vs. S. aureus | Disruption of bacterial adhesion |
3-Bromo-1H-pyrazole-based bis-thiazolyl | MRSA biofilm inhibitors | 77% inhibition at 0.5× MIC | Dose-dependent disruption |
Bromine’s impact manifests most notably in antimicrobial applications. Brominated pyrazoles disrupt bacterial biofilms—a key virulence factor—often at sub-MIC concentrations, indicating biofilm-specific mechanisms beyond growth inhibition [3]. For instance, 3-(4-bromophenyl)-1H-pyrazole derivatives exhibit potent antileishmanial activity (IC₅₀ = 1.03–1.66 μg/mL), attributed to putative dihydrofolate reductase (DHFR) inhibition [3]. The bromine atom in these analogues enhances membrane penetration and binding pocket occupancy through hydrophobic interactions. Computational studies confirm that C3 bromination increases molecular polarizability, strengthening ligand-receptor binding through halogen bonding with carbonyl oxygens or aromatic residues in target proteins [3] [5].
3-Bromo-1-(oxan-4-yl)pyrazole represents a strategically engineered hybrid pharmacophore merging two bioactive motifs: a C3-brominated pyrazole ring and a tetrahydropyran (oxane) N1-substituent. This combination confers unique structural advantages:
Table 3: Predicted Physicochemical Properties of 3-Bromo-1-(oxan-4-yl)pyrazole
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₁BrN₂O | Confirmed via PubChem analogs (C₇H₉BrN₂O) [1] |
Molecular Weight | 231.10 g/mol | Within ideal range for CNS/permeability |
Hydrogen Bond Acceptors | 3 (N₂, O) | Facilitates target binding |
Hydrogen Bond Donors | 0 | Enhances membrane permeability |
Rotatable Bonds | 2 (C-O, C-N) | Balances rigidity/flexibility |
Topological Polar Surface Area | 30.71 Ų | Predicts good intestinal absorption |
Functionally, the oxane moiety may mimic carbohydrate fragments in biological targets, potentially enabling interactions with lectins, kinases, or glycosidases. The bromine atom offers avenues for structural diversification: it can undergo palladium-catalyzed cross-coupling to generate 3-aryl, 3-alkenyl, or 3-alkynyl derivatives without altering the N1-substituent [2]. This facilitates rapid SAR exploration. The compound’s potential bioactivity space spans antimicrobial, anticancer, and CNS applications, guided by precedent compounds:
Preliminary molecular modeling suggests the oxane oxygen could form key H-bonds with biological targets (e.g., kinase hinge regions), while the bromine atom occupies hydrophobic subpockets—a hypothesis requiring empirical validation through targeted synthesis and screening.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9